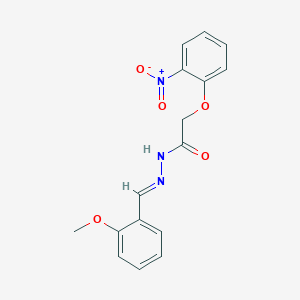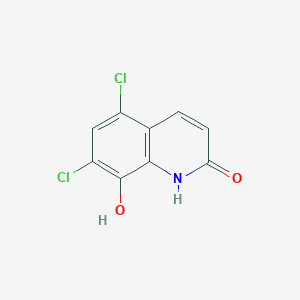![molecular formula C17H27NO2 B3856739 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine
Descripción general
Descripción
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. This compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and schizophrenia.
Mecanismo De Acción
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and central nervous system. By blocking the binding of endocannabinoids to CB1 receptors, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine inhibits the activity of the endocannabinoid system, leading to a decrease in the effects of cannabinoids.
Biochemical and Physiological Effects:
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been shown to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for addiction. Additionally, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been found to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine for lab experiments is its specificity for the CB1 receptor, which allows for the selective inhibition of the endocannabinoid system. However, one limitation of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine is its short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the use of 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine in scientific research. One potential application is in the development of new treatments for obesity and addiction. Another potential application is in the study of the endocannabinoid system and its role in various physiological and pathological processes. Additionally, 4-[5-(3,5-dimethylphenoxy)pentyl]morpholine may be used in combination with other compounds to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to block the effects of cannabinoids on the central nervous system, leading to a better understanding of the mechanisms underlying the effects of cannabinoids.
Propiedades
IUPAC Name |
4-[5-(3,5-dimethylphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-12-16(2)14-17(13-15)20-9-5-3-4-6-18-7-10-19-11-8-18/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHXICNCXIZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B3856672.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856688.png)
![N-(4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]carbonohydrazonoyl}phenyl)acetamide](/img/structure/B3856690.png)
![2-chloro-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3856697.png)
![2-chloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3856703.png)

![1-(4-iodophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856715.png)
![2-[(4-biphenylylcarbonyl)amino]-3,5-dibromobenzoic acid](/img/structure/B3856723.png)

![4-bromo-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]benzohydrazide](/img/structure/B3856733.png)

![2-{[amino(imino)methyl]thio}ethyl benzylcarbamate hydrochloride](/img/structure/B3856758.png)
![N'-[1-(4-methylphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3856767.png)
![2-methoxy-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856774.png)